molecular formula C7H6Cl3F3N2 B1626751 (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 111788-75-1

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B1626751
CAS No.: 111788-75-1
M. Wt: 281.5 g/mol
InChI Key: DGGZPEGQLMBEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a hydrazine derivative known for its unique chemical properties. It is often used in the synthesis of various organic compounds, particularly in the formation of pyrazolo[4,3-d]isoxazole derivatives . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or other appropriate methods to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethyl acetoacetate, aldehydes, and ketones. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .

Major Products Formed

The major products formed from these reactions include hydrazones, pyrazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of electron-withdrawing groups on the phenyl ring enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of dichloro and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those with potential biological activities .

Properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGZPEGQLMBEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519510
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111788-75-1
Record name [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Reactant of Route 2
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Reactant of Route 4
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Reactant of Route 5
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Reactant of Route 6
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.